1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
Overview
Description
1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H15N3O·HCl It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylamidoxime with an appropriate nitrile under acidic conditions to form the oxadiazole ring. The resulting product is then treated with ethanamine to introduce the amine group, followed by hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) can be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various alkyl or acyl groups to the amine nitrogen.
Scientific Research Applications
Chemistry: In chemistry, 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for creating novel heterocyclic compounds.
Biology and Medicine: Oxadiazoles are known for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and coatings that require stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride involves its interaction with biological targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The amine group may form hydrogen bonds with active sites, enhancing the compound’s binding affinity.
Molecular Targets and Pathways: The specific molecular targets and pathways depend on the biological context. In antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with DNA replication. In anticancer research, it may inhibit cell proliferation by targeting specific enzymes involved in cell cycle regulation .
Comparison with Similar Compounds
- 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Comparison: Compared to these similar compounds, 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and binding affinity in biological systems, potentially leading to different pharmacological profiles .
Properties
IUPAC Name |
1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.ClH/c1-5(9)6-10-7(11-12-6)8(2,3)4;/h5H,9H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVKQKKEACYYLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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